2-Oxa-7-thiaspiro[3.5]nonane

Physicochemical property differentiation Lipophilicity modulation Lead optimization

2-Oxa-7-thiaspiro[3.5]nonane (PubChem SID is a heterocyclic spirocyclic compound characterized by a central spiro carbon connecting a four-membered oxetane ring and a six-membered tetrahydrothiopyran ring. This structural motif incorporates both oxygen and sulfur heteroatoms within a rigid, three-dimensional framework.

Molecular Formula C7H12OS
Molecular Weight 144.24 g/mol
Cat. No. B14886431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-7-thiaspiro[3.5]nonane
Molecular FormulaC7H12OS
Molecular Weight144.24 g/mol
Structural Identifiers
SMILESC1CSCCC12COC2
InChIInChI=1S/C7H12OS/c1-3-9-4-2-7(1)5-8-6-7/h1-6H2
InChIKeyKUFCDCSJHLFPRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxa-7-thiaspiro[3.5]nonane: Structural and Procurement Baseline for a Heterocyclic Spirocyclic Building Block


2-Oxa-7-thiaspiro[3.5]nonane (PubChem SID 37641289) is a heterocyclic spirocyclic compound characterized by a central spiro carbon connecting a four-membered oxetane ring and a six-membered tetrahydrothiopyran ring [1]. This structural motif incorporates both oxygen and sulfur heteroatoms within a rigid, three-dimensional framework. The compound is cataloged as a chemical building block and screening compound in commercial compound libraries, with a predicted molecular weight of 129.2052 g/mol and a calculated logP of -1.2 [2]. It is recognized as a valuable intermediate and scaffold in medicinal chemistry programs targeting metabolic pathways and neurological disorders, where its spirocyclic geometry offers enhanced three-dimensionality and polarity compared to flat aromatic or conventional heterocyclic alternatives [2].

Why 2-Oxa-7-thiaspiro[3.5]nonane Cannot Be Simply Substituted with Analogous Spirocycles


Generic substitution with closely related spirocyclic analogs—such as all-oxygen 2,7-dioxaspiro[3.5]nonane or all-carbon spiro[3.5]nonane—fails due to fundamental differences in electronic distribution, polarity, and potential for divergent biological activity profiles. The precise positioning of the sulfur atom at the 7-position within the six-membered ring imparts distinct hydrogen-bonding capacity, lipophilicity modulation, and metabolic stability characteristics compared to oxygen-only or nitrogen-containing variants [1]. Empirical evidence from 2'-spirocyclic nucleoside series demonstrates that substituting the oxygen atom in a spiro-oxetane with sulfur to form a spiro-thietane profoundly alters antiviral spectrum: while the oxetane derivatives are active against Hepatitis C Virus (HCV), the thietane congeners additionally exhibit activity against Dengue virus (DENV), Chikungunya virus (CHIKV), and Sindbis virus (SINV) . This heteroatom-dependent functional divergence underscores that in-class compounds cannot be interchangeably selected without altering the intended pharmacological or physicochemical outcome. Procurement decisions must therefore be guided by the specific heteroatom composition and ring substitution pattern rather than by spirocyclic scaffold alone.

Quantitative Differentiation Evidence for 2-Oxa-7-thiaspiro[3.5]nonane Procurement Decisions


LogP and Polarity Comparison: 2-Oxa-7-thiaspiro[3.5]nonane vs. All-Carbon Spiro[3.5]nonane

2-Oxa-7-thiaspiro[3.5]nonane exhibits a calculated logP value of -1.2, indicating substantially higher polarity compared to the all-carbon analog spiro[3.5]nonane, which has an estimated logP value of approximately +2.5 to +3.0 based on typical alkane hydrophobicity calculations [1]. This differential of approximately 3.7 to 4.2 logP units translates to a ~5,000- to 15,000-fold difference in octanol-water partition coefficient, fundamentally altering aqueous solubility, membrane permeability, and plasma protein binding behavior. The incorporation of the oxetane oxygen and tetrahydrothiopyran sulfur introduces hydrogen-bond acceptor sites (three H-bond acceptors total) absent in the all-carbon scaffold, which has zero H-bond acceptors [1].

Physicochemical property differentiation Lipophilicity modulation Lead optimization

Heteroatom-Dependent Antiviral Spectrum Expansion: Sulfur (Thietane) vs. Oxygen (Oxetane) in Spirocyclic Nucleoside Scaffolds

In a direct head-to-head comparative study of 2'-spirocyclic uridine derivatives, replacement of the spiro-oxetane moiety with a spiro-thietane resulted in a qualitatively expanded antiviral spectrum . The oxetane-containing uridine derivatives demonstrated activity against Hepatitis C Virus (HCV) only, whereas the sulfur-containing thietane congeners exhibited activity against HCV, Dengue virus (DENV), Chikungunya virus (CHIKV), and Sindbis virus (SINV) . The study authors characterized this finding as surprising and unexpected based on initial design hypotheses. Specific quantitative EC50 values are reported in the original publication for each virus and derivative, establishing that the oxygen-to-sulfur substitution does not merely modulate potency but fundamentally alters the target virus panel.

Antiviral drug discovery Bioisostere design Spectrum of activity

Hydrogen-Bond Acceptor Capacity: 2-Oxa-7-thiaspiro[3.5]nonane vs. 2-Oxa-7-azaspiro[3.5]nonane

2-Oxa-7-thiaspiro[3.5]nonane possesses three hydrogen-bond acceptor sites (two from the oxetane oxygen and tetrahydrothiopyran sulfur, plus additional from the heterocyclic framework) and three hydrogen-bond donor sites [1]. In contrast, the structurally analogous 2-oxa-7-azaspiro[3.5]nonane contains a basic nitrogen atom at the 7-position (replacing sulfur), conferring one hydrogen-bond donor count in addition to its acceptor capacity [2]. The sulfur atom in the target compound provides a softer, more polarizable electron density distribution compared to the harder, more electronegative nitrogen in the aza-analog. This difference in hydrogen-bonding architecture affects molecular recognition by protein targets, particularly those with sulfur-aromatic interactions or with metal-binding sites that discriminate between sulfur and nitrogen coordination.

Hydrogen-bonding Target engagement Pharmacophore design

Structural Topology Differentiation: 2-Oxa-7-thiaspiro[3.5]nonane as a Four-Membered Heterocycle-Containing Spirocycle

Spiroheterocycles containing four-membered rings (oxetane, thietane, azetidine) have been of significant interest in medicinal chemistry due to their non-planar topology, offering distinct advantages over five- and six-membered heterocyclic analogs . Spirocycles such as 2-oxa-7-thiaspiro[3.5]nonane incorporate a strained four-membered oxetane ring, which introduces higher polarity, marked three-dimensionality, and reduced molecular weight compared to larger-ring spirocycles [1]. The synthesis of spirocycles with four-membered heterocycles poses additional challenges due to increased ring strain compared to their five- or six-membered counterparts, yet their compactness and three-dimensional properties make them desirable scaffolds in drug discovery . This topological constraint differentiates 2-oxa-7-thiaspiro[3.5]nonane from spiro[4.5] or spiro[5.5] systems with respect to exit vector geometry, conformational rigidity, and physicochemical profile.

3D molecular topology Scaffold diversity Drug design

Evidence-Backed Research and Procurement Applications for 2-Oxa-7-thiaspiro[3.5]nonane


Lead Optimization Requiring Reduced Lipophilicity and Enhanced Aqueous Solubility

For discovery programs where a lead series suffers from excessive logP (>3) and poor aqueous solubility, incorporation of 2-oxa-7-thiaspiro[3.5]nonane as a scaffold replacement can reduce calculated logP to approximately -1.2, representing a decrease of 4+ logP units compared to all-carbon spirocyclic or fused-ring alternatives [1]. This lipophilicity reduction directly improves developability metrics including kinetic solubility, reduced hERG liability, and lower plasma protein binding. The scaffold's three hydrogen-bond acceptors further enhance aqueous compatibility [1], making it suitable for fragment-based screening libraries targeting polar binding sites or for lead series requiring CNS-exclusion profiles due to low logP and high polar surface area.

Discovery Programs Requiring Sulfur-Specific Molecular Recognition

In target classes where sulfur-mediated interactions are critical for binding (e.g., metalloenzymes with cysteine-rich active sites, kinases with methionine gatekeeper residues, or proteins engaging in sulfur-aromatic interactions), 2-oxa-7-thiaspiro[3.5]nonane provides a sulfur-containing scaffold that cannot be functionally replaced by oxygen-only or nitrogen-containing spirocyclic analogs [1]. The differential H-bond donor/acceptor profile (3 donors, 3 acceptors) versus the aza-analog (1 donor, 2 acceptors) [2] establishes that procurement of the thia- variant is essential when the biological target has been demonstrated or is predicted to require sulfur for optimal engagement. This application is supported by the empirical observation that sulfur-for-oxygen substitution in spirocycles can expand antiviral spectrum in ways not achievable with oxygen-only scaffolds .

Chemical Biology Probe Development Requiring Defined 3D Topology

For structure-activity relationship (SAR) studies exploring the effects of conformational rigidity and exit vector geometry, 2-oxa-7-thiaspiro[3.5]nonane offers a well-defined spiro[3.5] core with a four-membered oxetane ring that introduces constrained geometry and enhanced three-dimensionality compared to larger-ring spirocyclic systems [1]. The spirocyclic junction provides a fixed 90° relationship between substituents on the two rings, enabling systematic exploration of chemical space with reduced rotational degrees of freedom. The high polarity and compactness of oxetane-containing spirocycles are attractive properties for medicinal chemists seeking to modulate physicochemical parameters while maintaining scaffold rigidity [2].

Screening Library Diversification with Heteroatom-Enriched Spirocycles

2-Oxa-7-thiaspiro[3.5]nonane serves as a valuable addition to compound screening collections seeking to increase scaffold diversity beyond flat aromatic and conventional heterocyclic frameworks. The compound is cataloged in commercial screening libraries [1] and represents a spirocyclic scaffold type (oxa-thia-spiro[3.5]nonane) that occupies underexplored chemical space. Procurement of this scaffold for high-throughput screening or fragment-based drug discovery enables sampling of a topological region distinct from more common spiro[4.5], spiro[5.5], or fused bicyclic systems. The predicted low molecular weight (129.2 g/mol) [1] and high polarity (logP -1.2) [1] align with fragment library design principles emphasizing ligand efficiency and aqueous compatibility.

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